9-(4-ethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
9-(4-ethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound that belongs to the class of purine derivatives
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-3-33-19-10-8-18(9-11-19)28-14-7-15-29-20-21(25-23(28)29)26(2)24(32)30(22(20)31)17-16-27-12-5-4-6-13-27/h8-11H,3-7,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWYNNBDXVSOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, piperidine, and methyl iodide, under conditions such as reflux in an appropriate solvent like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistent product quality and to minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or piperidinylethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
The compound 9-(4-ethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidopurine derivative that has garnered attention for its potential applications in medicinal chemistry. This article provides a comprehensive overview of its scientific research applications, including detailed case studies and data tables to illustrate its biological activities.
Antiviral Activity
Research indicates that pyrimidopurine derivatives exhibit significant antiviral properties. The compound has been tested against various viruses, including herpes simplex virus types 1 and 2. In vitro studies revealed that it demonstrates higher antiviral activity than standard antiviral agents like acyclovir while maintaining low cytotoxicity levels in host cells.
Case Study: Antiviral Efficacy
In a comparative study of several purine derivatives, this compound was shown to inhibit viral replication at lower concentrations than acyclovir. The results suggest that it could serve as a viable therapeutic agent for treating viral infections.
Anticancer Properties
The anticancer potential of this compound is supported by numerous studies indicating its ability to inhibit tumor cell proliferation. It has been particularly effective against ovarian cancer cells in vitro.
Case Study: Anticancer Activity
A study assessing the efficacy of various purine derivatives found that this compound exhibited an IC50 value significantly lower than established chemotherapeutic agents. This suggests strong potential for further development as an anticancer drug.
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, the compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the expression of pro-inflammatory cytokines.
Case Study: Mechanisms of Anti-inflammatory Action
A recent investigation revealed that the compound effectively reduced inflammation in lipopolysaccharide-stimulated macrophages by inhibiting cyclooxygenase enzymes. This mechanism suggests potential therapeutic applications in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This compound can also intercalate into DNA, disrupting the normal function of nucleic acids and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds also contain fused heterocyclic rings and exhibit diverse pharmacological properties.
Uniqueness
The uniqueness of 9-(4-ethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and enzymes makes it a valuable compound for research in various scientific fields.
Biological Activity
The compound 9-(4-ethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS Number: 848740-79-4) is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.5 g/mol. The structure features a pyrimidine core substituted with an ethoxyphenyl group and a piperidine moiety, which are known to influence pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Compounds containing piperidine rings often exhibit significant activity due to their ability to modulate neurotransmitter systems.
Target Receptors
Research indicates that this compound may interact with:
- Serotonin Transporter (SERT) : Compounds similar in structure have shown high affinity for SERT, suggesting potential antidepressant properties.
- Norepinephrine Transporter (NET) : The interaction with NET could imply effects on mood and anxiety disorders.
- Histamine H3 Receptor : This receptor's modulation may contribute to cognitive enhancement and neuroprotection.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit the following activities:
- High Affinity for SERT and NET : Compounds structurally similar to the target compound showed Ki values indicating strong binding affinity (e.g., Ki < 15 nM for SERT) .
- Cytotoxicity : Some derivatives have been tested against cancer cell lines with varying degrees of success in inhibiting cell proliferation .
Case Studies
- Antidepressant Activity : A study evaluated the antidepressant-like effects of similar piperidine derivatives in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting potential efficacy as antidepressants .
- Neuroprotective Effects : Another investigation focused on neuroprotective properties against oxidative stress in neuronal cell cultures. The compound demonstrated a reduction in cell death and oxidative damage markers .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound remains underexplored; however, piperidine derivatives typically exhibit good oral bioavailability and distribution. Toxicological assessments are essential to evaluate safety profiles for future therapeutic applications.
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antidepressant Activity | High affinity for SERT; reduced immobility in tests |
| Neuroprotective Effects | Decreased oxidative stress markers in neuronal cells |
| Cytotoxicity | Variable inhibition of cancer cell proliferation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
